molecular formula C19H19ClN2O2 B2378846 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922866-55-5

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2378846
CAS No.: 922866-55-5
M. Wt: 342.82
InChI Key: MAJJMEIYMTUCFH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a piperidinyl moiety, making it a versatile molecule for chemical synthesis and pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration and Reduction: The initial step involves the nitration of 4-chloronitrobenzene, followed by reduction to obtain 4-chloroaniline.

    Acylation: The 4-chloroaniline is then acylated with 4-methyl-3-(2-oxopiperidin-1-yl)benzoic acid under suitable conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidinyl moiety can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinyl ring.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium chlorite under a CO₂ atmosphere.

    Reduction: Zinc/acetic acid.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include lactams, reduced piperidinyl derivatives, and substituted benzamides.

Scientific Research Applications

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl structure.

    Rivaroxaban: Another FXa inhibitor with structural similarities.

    Ticagrelor: A platelet aggregation inhibitor with a related chemical framework.

Uniqueness

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperidinyl moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-9-10-14(12-17(13)22-11-5-4-8-18(22)23)21-19(24)15-6-2-3-7-16(15)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJMEIYMTUCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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